molecular formula C12H11ClN2O3 B2746557 methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate CAS No. 843615-63-4

methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

Cat. No.: B2746557
CAS No.: 843615-63-4
M. Wt: 266.68
InChI Key: DSQNBOXIFTWCPF-UHFFFAOYSA-N
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Description

Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate (CAS: 843615-63-4) is an indole-derived compound featuring a methyl ester at the 2-position and a chloroacetyl-substituted amino group at the 3-position of the indole core. Its molecular formula is C₁₂H₁₁ClN₂O₃, with a molecular weight of 266.69 g/mol . The compound is characterized by its dual functionalization: the electron-withdrawing chloroacetyl group enhances electrophilicity, while the methyl ester contributes to solubility in organic solvents. It is primarily utilized in medicinal chemistry as an intermediate for synthesizing indole-based pharmacophores, particularly in the development of allosteric modulators and kinase inhibitors .

Properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-18-12(17)11-10(15-9(16)6-13)7-4-2-3-5-8(7)14-11/h2-5,14H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQNBOXIFTWCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with chloroacetyl chloride under specific conditions. One common method includes the N-chloroacetylation of amino compounds using chloroacetyl chloride in a phosphate buffer . This reaction is highly chemoselective and efficient, usually completed within 20 minutes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include chloroacetyl chloride, various nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism of action is believed to involve the chloroacetyl group, which enhances its electrophilic character and facilitates interactions with nucleophilic sites in microbial proteins .

Anticancer Properties

This compound has shown promise in anticancer research. Studies have indicated its ability to inhibit the proliferation of cancer cell lines, including lung adenocarcinoma cells. The anticancer activity is attributed to its structural features that allow it to interact with critical molecular targets involved in cancer cell growth and survival .

Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various substitution reactions, making it useful in the development of novel bioactive compounds. It can be utilized in multicomponent reactions to synthesize diverse heterocyclic compounds. For instance, it has been employed in one-pot reactions involving indoles and other reagents to produce complex molecules with potential biological activities .

Case Study 1: Synthesis of Indole Derivatives

In a recent study, this compound was used as an intermediate to synthesize a series of indole-based compounds through multicomponent reactions. These derivatives were evaluated for their antibacterial and anticancer activities, with several demonstrating potent effects against targeted cell lines and bacterial strains .

Case Study 2: Antiviral Research

Another significant application involves the exploration of this compound as a potential antiviral agent. Researchers have investigated its binding affinity to viral proteases, finding that modifications to the indole structure could enhance its inhibitory activity against coronaviruses. This highlights its potential role in developing therapeutic agents for viral infections .

Mechanism of Action

The mechanism of action of methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-Bromo-3-[(chloroacetyl)amino]-1H-indole-2-carboxylate

  • Molecular Formula : C₁₃H₁₂BrClN₂O₃
  • Molecular Weight : 359.61 g/mol
  • Key Differences : The bromine atom at the 5-position increases steric bulk and polarizability compared to the hydrogen in the target compound. This substitution elevates the molecular weight by ~93 g/mol and may enhance halogen bonding in biological targets .

Ethyl 3-[(chloroacetyl)amino]-5-Methoxy-1H-indole-2-carboxylate

  • Molecular Formula : C₁₄H₁₅ClN₂O₄
  • Molecular Weight : 310.70 g/mol
  • The ethyl ester (vs. methyl) marginally increases lipophilicity (logP: ~1.8 vs. ~1.5 estimated for the target compound) .

Analogues with Alternative Acyl Groups

Methyl 3-Acetyl-6-Chloro-1H-indole-2-carboxylate

  • Molecular Formula : C₁₂H₁₁ClN₂O₃
  • Molecular Weight : 266.68 g/mol
  • Key Differences: Replacement of the chloroacetyl group with acetyl eliminates the chlorine atom, reducing electrophilicity.

Methyl 3-Ethyl-6-Chloro-1H-indole-2-carboxylate

  • Molecular Formula: C₁₂H₁₂ClNO₂
  • Molecular Weight : 237.68 g/mol
  • Key Differences : Reduction of the acetyl group to ethyl removes the amide functionality, simplifying the structure. This modification decreases polarity, as evidenced by its elution profile in CombiFlash chromatography (0–20% ethyl acetate in hexane) .

Thiophene-Based Analogues

Methyl 3-[(2-Chloroacetyl)amino]thiophene-2-carboxylate

  • Molecular Formula : C₈H₇ClN₂O₃S
  • Molecular Weight : 246.67 g/mol
  • Key Differences : Replacement of the indole core with thiophene alters aromatic π-electron distribution. The compound exhibits a lower boiling point (430.6°C vs. indole derivatives’ typical >450°C) and higher density (1.448 g/cm³) due to sulfur’s atomic mass .

Spectroscopic and Physicochemical Properties

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Melting Point (°C)
Target Compound Not reported Not reported Not reported
Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate 12.61 (s, 1H, NH), 7.94 (d, J=8.7 Hz), 3.95 (s, 2H) 169.5 (C=O), 121.0 (ArC) 220–222
Ethyl 5-methoxy derivative 3.98 (s, 3H, OCH₃), 7.01 (dd, J=9.0 Hz) 154.35 (C-OCH₃), 164.56 (C=O) 187–189

Biological Activity

Methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a heterocyclic indole structure with a chloroacetyl group at the 3-position and a carboxylate ester group at the 2-position. Its molecular formula is C12H11ClN2O3C_{12}H_{11}ClN_2O_3 with a molecular weight of approximately 266.68 g/mol. The compound appears as a white to off-white crystalline powder, soluble in organic solvents but sparingly soluble in water .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The chloroacetyl group enhances the compound's electrophilic character, allowing it to react with nucleophilic sites in proteins and DNA, which may lead to modulation of enzyme activities and disruption of cellular processes .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, often outperforming standard antibiotics like ampicillin.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 mg/mL0.008 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Enterobacter cloacae0.004 mg/mL0.008 mg/mL
Bacillus cereus0.015 mg/mL0.015 mg/mL

These results indicate that this compound exhibits potent antibacterial activity, particularly against E. cloacae, which was the most sensitive strain tested .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation.

Case Study: Cytotoxicity Evaluation

A study assessing the cytotoxic effects of this compound on various cancer cell lines reported the following IC50 values:

Cancer Cell LineIC50 (µg/mL)
HCT-116 (Colorectal)1.9
MCF-7 (Breast)2.3

These values indicate that the compound has significant cytotoxic effects comparable to established chemotherapeutic agents such as doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the chloroacetyl group and variations in substitution patterns on the indole ring have been shown to influence both antimicrobial and anticancer activities.

Key Findings:

  • Electrophilicity : The presence of the chloroacetyl group is essential for enhancing electrophilicity, which contributes to the compound's reactivity with biological targets.
  • Substituent Effects : Electron-withdrawing groups on the indole ring improve antibacterial activity, while certain electron-donating groups enhance anticancer properties .

Q & A

What are the established synthetic routes for methyl 3-[(chloroacetyl)amino]-1H-indole-2-carboxylate, and what critical parameters influence yield?

Level: Basic
Answer:
The compound is typically synthesized via condensation of 3-amino-1H-indole-2-carboxylate derivatives with chloroacetyl chloride. A common method involves refluxing 3-formyl-1H-indole-2-carboxylate with chloroacetic acid in acetic acid, using sodium acetate as a base (Method B in ). Key parameters include:

  • Reagent stoichiometry: A 1.1:1 molar ratio of aldehyde to chloroacetic acid minimizes side reactions .
  • Reaction time: Prolonged reflux (3–5 hours) ensures complete cyclization but risks decomposition .
  • Purification: Recrystallization from DMF/acetic acid mixtures is critical to isolate high-purity crystals .

How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved during characterization?

Level: Advanced
Answer:
Discrepancies often arise from polymorphic forms or solvent effects. To resolve these:

  • X-ray crystallography: Use single-crystal diffraction to confirm planar molecular geometry and hydrogen-bonding patterns (e.g., C–H⋯O interactions observed in ) .
  • Solvent standardization: Compare NMR data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • Cross-validation: Combine IR (C=O stretching at ~1700 cm⁻¹) with mass spectrometry to verify molecular integrity .

What safety protocols are essential when handling this compound?

Level: Basic
Answer:
Critical safety measures include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact ( ) .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from acetic acid vapors .
  • Waste disposal: Segregate halogenated by-products and dispose via certified biohazard waste services .

How can microwave-assisted synthesis improve the efficiency of producing this compound?

Level: Advanced
Answer:
Microwave irradiation enhances reaction kinetics and reduces side products:

  • Reduced reaction time: Achieves cyclization in minutes instead of hours (e.g., Pd-catalyzed heterocyclization in ) .
  • Controlled heating: Minimizes thermal decomposition of acid-sensitive intermediates .
  • Scalability: Optimize power settings (e.g., 100–150 W) and solvent systems (e.g., DMF/water) for reproducible yields .

What strategies address low yields due by-product formation during synthesis?

Level: Advanced
Answer:
By-products (e.g., unreacted chloroacetyl derivatives) can be mitigated via:

  • Stepwise purification: Use column chromatography (silica gel, ethyl acetate/hexane) before recrystallization .
  • Catalytic optimization: Introduce Lewis acids (e.g., ZnCl₂) to accelerate imine formation and reduce side reactions .
  • In situ monitoring: Employ TLC or HPLC to track reaction progress and terminate at optimal conversion .

How can the bioactivity of this compound be evaluated in enzyme inhibition studies?

Level: Advanced
Answer:
To assess bioactivity (e.g., kinase or enzyme inhibition):

  • Target selection: Prioritize indole-sensitive targets like FLT3 or cyclooxygenase, as seen in related derivatives ( ) .
  • Assay design: Use fluorescence-based assays (e.g., ATP-competitive binding for kinases) with IC₅₀ determination .
  • Structure-activity relationship (SAR): Modify the chloroacetyl group to probe electronic effects on binding affinity .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Level: Advanced
Answer:
Impurity profiling requires:

  • High-resolution LC-MS: Detect low-abundance by-products (e.g., dechlorinated analogs) with ppm-level sensitivity .
  • NMR spiking: Add authentic standards to distinguish overlapping peaks in crowded spectral regions .
  • Thermogravimetric analysis (TGA): Identify residual solvents (e.g., acetic acid) that affect purity metrics .

How does the crystal packing of this compound influence its physicochemical stability?

Level: Advanced
Answer:
The planar indole core forms intermolecular C–H⋯O hydrogen bonds, creating layered sheets ( ). This packing:

  • Enhances thermal stability: Higher melting points (e.g., 232–234°C for similar indoles in ) correlate with dense hydrogen-bond networks .
  • Reduces hygroscopicity: Hydrophobic interactions between methyl groups limit moisture uptake .
  • Impacts solubility: Poor aqueous solubility necessitates DMSO or DMF for biological assays .

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